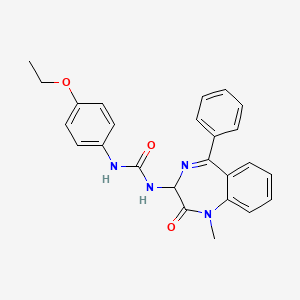
1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a member of the benzodiazepine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula of this compound is C24H22N4O3, with a molecular weight of 402.45 g/mol. Its structure includes a benzodiazepine core, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 402.45 g/mol |
| Molecular Formula | C24H22N4O3 |
| LogP | 4.1898 |
| Polar Surface Area | 43.202 Ų |
Anticancer Activity
Research indicates that benzodiazepine derivatives exhibit significant anticancer properties. For instance, pyrrolo[1,4]benzodiazepines have been shown to interact with DNA and inhibit cancer cell proliferation. These compounds can alkylate guanine residues in the DNA minor groove, leading to apoptosis in cancer cells .
Case Study:
A study explored the effectiveness of various benzodiazepine derivatives in inhibiting tumor growth in vivo. The results demonstrated that compounds similar to this compound significantly reduced tumor size in murine models .
Neuropharmacological Effects
Benzodiazepines are widely recognized for their effects on the central nervous system (CNS). They act primarily as GABA_A receptor modulators, enhancing the inhibitory effects of GABA neurotransmission. This mechanism contributes to their sedative, anxiolytic, and anticonvulsant properties.
Mechanism of Action:
The compound's interaction with GABA_A receptors leads to increased chloride ion influx, resulting in hyperpolarization of neurons and decreased neuronal excitability .
Anti-inflammatory and Analgesic Properties
Studies have shown that certain benzodiazepine derivatives possess anti-inflammatory and analgesic effects. These compounds can inhibit pro-inflammatory cytokines and modulate pain pathways, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of benzodiazepines is closely related to their structural features. Modifications on the phenyl rings or the urea moiety can significantly alter their potency and selectivity for different biological targets.
Table: Summary of SAR Studies
| Modification | Effect on Activity |
|---|---|
| Substitution on Phenyl | Increased anticancer activity |
| Urea Group Variations | Enhanced GABA_A receptor affinity |
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-3-32-19-15-13-18(14-16-19)26-25(31)28-23-24(30)29(2)21-12-8-7-11-20(21)22(27-23)17-9-5-4-6-10-17/h4-16,23H,3H2,1-2H3,(H2,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHFZFJQOOLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













